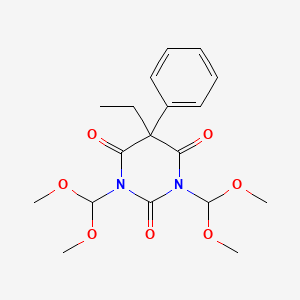

1,3-Bis(dimethoxymethyl)phenobarbital

Description

1,3-Bis(dimethoxymethyl)phenobarbital (also referred to as N,N'-dimethoxymethyl phenobarbital or DMMP) is a structurally modified barbiturate derivative. Historically, early studies reported it lacked hypnotic effects . However, subsequent research revealed its rapid metabolism into active anticonvulsant metabolites, including phenobarbital (PB) and N-monomethoxymethyl phenobarbital (MMP) . In vivo studies in rats demonstrated that DMMP is metabolized within minutes, with MMP reaching peak brain concentrations at 60 minutes and PB becoming the dominant metabolite (93% of plasma/brain radioactivity) after 4 hours . SKF-525A, a metabolic inhibitor, blocks this conversion, confirming the role of hepatic enzymes in its activation . While MMP itself exhibits anticonvulsant activity against electroshock seizures, it is less potent than PB against pentylenetetrazol-induced seizures .

Properties

CAS No. |

42013-64-9 |

|---|---|

Molecular Formula |

C18H24N2O7 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

1,3-bis(dimethoxymethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C18H24N2O7/c1-6-18(12-10-8-7-9-11-12)13(21)19(16(24-2)25-3)15(23)20(14(18)22)17(26-4)27-5/h7-11,16-17H,6H2,1-5H3 |

InChI Key |

WRMLCJOESNYYLX-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)N(C(=O)N(C1=O)C(OC)OC)C(OC)OC)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N(C1=O)C(OC)OC)C(OC)OC)C2=CC=CC=C2 |

Other CAS No. |

42013-64-9 |

Synonyms |

1,3-bis(dimethoxymethyl)phenobarbital |

Origin of Product |

United States |

Comparison with Similar Compounds

1,3-Bis(dimethoxymethyl)phenobarbital (DMMP)

- Metabolism : Rapidly converted to MMP and PB via hepatic demethylation. PB becomes the primary active metabolite over time .

- Anticonvulsant Efficacy : MMP contributes to protection against electroshock seizures, but PB derived from DMMP is critical for sustained effects .

- Potency : Less effective than PB against pentylenetetrazol seizures .

Difebarbamate (1,3-Bis(3-butoxy-2-hydroxy-propyl)-5-phenylbarbituric acid dicarbamate)

1,3-Bis((dodecyloxy)methyl)-5-ethyl-5-phenylbarbituric acid

Dimethylphenobarbital

Structural and Functional Differences

Key Research Findings

- Metabolic Activation : DMMP’s efficacy relies on conversion to PB, whereas difebarbamate’s structural modifications render it pharmacologically inert .

- Structural Impact : Bulky substituents (e.g., difebarbamate’s butoxy groups) disrupt binding to GABAₐ receptors, critical for barbiturate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.